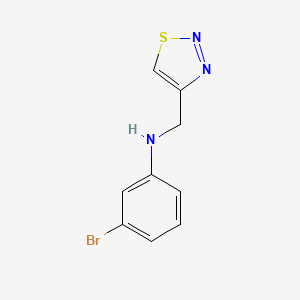

3-bromo-N-(1,2,3-thiadiazol-4-ylmethyl)aniline

Description

Properties

Molecular Formula |

C9H8BrN3S |

|---|---|

Molecular Weight |

270.15 g/mol |

IUPAC Name |

3-bromo-N-(thiadiazol-4-ylmethyl)aniline |

InChI |

InChI=1S/C9H8BrN3S/c10-7-2-1-3-8(4-7)11-5-9-6-14-13-12-9/h1-4,6,11H,5H2 |

InChI Key |

FQSQKKVISQQAOQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NCC2=CSN=N2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation can be broadly divided into the following stages:

Step 1: Bromination of Aniline Derivative

Selective bromination at the 3-position of aniline or its derivatives using brominating agents such as N-bromosuccinimide (NBS) under controlled low temperatures (0–5 °C) to avoid polybromination.Step 2: Formation of the Methylene Bridge

Introduction of a methylene linker (-CH2-) connecting the aniline nitrogen to the thiadiazole ring. This is commonly achieved by nucleophilic substitution of a halomethyl thiadiazole intermediate or via reductive amination.Step 3: Construction or Attachment of the 1,2,3-Thiadiazole Ring

The 1,2,3-thiadiazole ring can be synthesized separately or generated in situ from appropriate precursors such as thiosemicarbazides or hydrazine derivatives, then coupled to the aniline moiety.

Representative Synthetic Procedure

A typical synthesis involves:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Aniline derivative + NBS, solvent (e.g., dichloromethane), 0–5 °C | Selective bromination at the 3-position |

| 2 | 1,2,3-Thiadiazol-4-ylmethyl halide + 3-bromoaniline, base (K2CO3), solvent (e.g., acetonitrile), reflux | Nucleophilic substitution to attach thiadiazole moiety |

| 3 | Purification by recrystallization (ethanol/water) or silica gel chromatography | Isolation of pure product |

This procedure ensures high regioselectivity and yields typically above 70% when optimized.

Alternative Synthesis Approaches

Cross-Coupling Reactions

Palladium- or copper-catalyzed cross-coupling (e.g., Ullmann or Buchwald-Hartwig reactions) can be employed to link the aniline nitrogen with a thiadiazole-containing halide or boronic acid derivative, enhancing efficiency and selectivity.

- Catalysts: CuI, Pd(PPh3)4

- Solvents: DMF, THF

- Conditions: 80–110 °C, inert atmosphere

- Advantages: Mild conditions, high functional group tolerance

Reductive Amination

An alternative involves reductive amination of 3-bromoaniline with 1,2,3-thiadiazole-4-carboxaldehyde or equivalent aldehyde derivatives, using reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride.

Purification and Characterization

Purification is typically achieved by:

- Recrystallization: Ethanol/water mixtures yield crystals with >95% purity.

- Chromatography: Silica gel column chromatography or preparative HPLC for complex mixtures.

Characterization methods include:

| Technique | Purpose |

|---|---|

| 1H and 13C NMR | Confirm substitution pattern and methylene linkage |

| Mass Spectrometry (HRMS) | Confirm molecular weight and isotopic pattern of bromine |

| X-ray Crystallography | Determine thiadiazole ring geometry and molecular conformation |

| IR Spectroscopy | Identify functional groups (e.g., NH, C–Br, C–S) |

Reaction Mechanism Insights

- The electron-deficient 1,2,3-thiadiazole ring facilitates nucleophilic attack at the methylene carbon, enabling substitution reactions with the aniline nitrogen.

- The bromine substituent at the 3-position activates the aromatic ring toward further functionalization or cross-coupling.

- The methylene bridge acts as a flexible linker, maintaining electronic communication between the aromatic amine and thiadiazole moieties.

Comparative Data Table of Key Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Bromination agent | N-Bromosuccinimide (NBS) | Low temp (0–5 °C) to avoid over-bromination |

| Base for substitution | Potassium carbonate (K2CO3) | Facilitates nucleophilic substitution |

| Solvent | Acetonitrile, DMF, or THF | Polar aprotic solvents preferred |

| Temperature | Reflux (65–110 °C) | Depends on reaction step |

| Purification | Recrystallization or chromatography | Ethanol/water or silica gel |

| Yield | 70–85% (optimized) | Varies with scale and conditions |

| Characterization | NMR, HRMS, X-ray | Confirms structure and purity |

Research Findings and Optimization

- Yield Optimization: Controlling temperature and reagent stoichiometry minimizes side reactions and maximizes yield.

- Purity Enhancement: Combining recrystallization with chromatographic techniques yields >95% pure compound.

- Catalyst Selection: Copper catalysts in Ullmann-type couplings improve reaction rates and yields.

- Solvent Effects: Polar aprotic solvents such as DMF enhance nucleophilicity and solubility of intermediates.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(1,2,3-thiadiazol-4-ylmethyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of corresponding nitro or sulfoxide derivatives.

Reduction: Formation of amine or thiol derivatives.

Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

3-Bromo-N-(1,2,3-thiadiazol-4-ylmethyl)aniline has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 3-bromo-N-(1,2,3-thiadiazol-4-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and thiadiazole ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Comparisons:

Substituent Effects on Bioactivity: The 1,2,3-thiadiazole group in the target compound and its analogs (e.g., ) is associated with insecticidal and fungicidal activities, as seen in other thiadiazole derivatives . In contrast, compounds with phenylethyl or trimethoxybenzyl N-substituents () lack this heterocyclic motif and may instead exhibit pharmacological properties (e.g., CNS modulation or antioxidant effects).

Synthetic Methodologies: Mitsunobu Coupling: Used for attaching bulky substituents (e.g., 3-quinuclidinyl in ) to the aniline nitrogen. This method is versatile for primary/secondary alcohols but requires optimization for thiadiazolemethyl groups. Alkylation Reactions: Demonstrated in for synthesizing N-allylated bromoanilines. Similar strategies could apply to thiadiazolemethyl derivatives.

Halogen Effects: Fluorine in 4-bromo-3-fluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline () introduces additional electronic effects (e.g., enhanced metabolic stability), whereas bromine provides a handle for further derivatization.

Biological and Industrial Relevance: Thiadiazole-containing compounds (e.g., ) are prioritized in agrochemical research due to their pest-control properties. Brominated anilines with non-heterocyclic N-substituents (e.g., ) are more common in pharmaceutical intermediates or chiral catalysts.

Biological Activity

3-Bromo-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound this compound features a bromine atom attached to an aniline structure, with a thiadiazole ring contributing to its chemical properties. The molecular formula is , and it has a molecular weight of approximately 284.18 g/mol. The presence of bromine and the thiadiazole moiety are believed to enhance its reactivity and biological efficacy.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Activity : The compound has shown significant antimicrobial properties against various bacterial strains. Studies suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria by disrupting essential metabolic processes.

- Anticancer Properties : Preliminary investigations reveal that this compound can induce apoptosis in cancer cells. It appears to modulate signaling pathways associated with cell survival and death, particularly in breast cancer cell lines such as MCF-7 and MDA-MB-231 .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism and proliferation. For example, it has been noted to affect the activity of acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are critical in neurodegenerative diseases .

- Induction of Apoptosis : In cancer cells, it likely activates apoptotic pathways through the upregulation of pro-apoptotic factors like p53 and caspases .

Case Studies and Research Findings

Several studies have demonstrated the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.